molecular formula C19H20O4 B1235028 Desmosdumotin C

Desmosdumotin C

Cat. No.: B1235028
M. Wt: 312.4 g/mol
InChI Key: ATPDRDNAXQXSQJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmosdumotin C is an olefinic compound. It derives from a cinnamic acid.
This compound is a natural product found in Desmos dumosus and Desmos with data available.

Scientific Research Applications

Desmosomal Mutations and Cardiomyopathies

Desmosomes are crucial in intercellular adhesion, particularly in tissues experiencing mechanical stress, like the myocardium. Research has highlighted the association between mutations in desmosomal genes and arrhythmogenic right ventricular dysplasia/cardiomyopathy (ARVD/C). This condition is an inherited myocardial disorder linked with arrhythmias, heart failure, and sudden death. Mutations in genes encoding major desmosomal proteins, including desmocollin-2 (DSC2) and desmoplakin (DSP), have been implicated in the pathogenesis of ARVD/C. These mutations can result in frameshifts and premature truncation of the protein, disrupting the function of desmosomes in the heart. This disruption is consistent with ARVD/C being a disease of the desmosome (Syrris et al., 2006).

Skin Disorders and Desmosomal Mutations

Desmosomes are also prominent in the epidermis. Desmoplakin, a key component of desmosomes, plays a significant role in connecting the intermediate filament network to the plasma membrane in these tissues. Mutations in the desmoplakin gene (DSP) can lead to skin disorders like striate palmoplantar keratoderma. These mutations often result in the formation of rudimentary desmosomal structures and a disruption of desmosome-keratin intermediate filament interactions. The disorder showcases the importance of desmosomal proteins in maintaining epidermal integrity (Armstrong et al., 1999).

Desmosine as a Biomarker in Lung Diseases

Desmosine, a unique marker of elastin degradation, is gaining attention in the context of lung diseases. It can be used as a biomarker for lung injury, particularly in conditions like the adult respiratory distress syndrome (ARDS). Desmosine's stability and the fact that it is not reused or absorbed by the body but excreted in urine, make it a valuable indicator of elastin degradation in various pathological states, including pulmonary emphysema (Tenholder et al., 1991).

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

3-hydroxy-5-methoxy-4,6,6-trimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C19H20O4/c1-12-16(21)15(17(22)19(2,3)18(12)23-4)14(20)11-10-13-8-6-5-7-9-13/h5-11,21H,1-4H3/b11-10+

InChI Key

ATPDRDNAXQXSQJ-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)(C)C)OC

SMILES

CC1=C(C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)(C)C)OC

Canonical SMILES

CC1=C(C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)(C)C)OC

Synonyms

desmosdumotin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmosdumotin C
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Desmosdumotin C
Reactant of Route 3
Desmosdumotin C
Reactant of Route 4
Desmosdumotin C
Reactant of Route 5
Desmosdumotin C
Reactant of Route 6
Desmosdumotin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.